N~1~-(2,3-DIMETHYLPHENYL)-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE
Overview
Description
N~1~-(2,3-DIMETHYLPHENYL)-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE is a complex organic compound with a unique structure that includes a piperazine ring, a pyrazole ring, and a sulfonyl group
Scientific Research Applications
N~1~-(2,3-DIMETHYLPHENYL)-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases.
Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-DIMETHYLPHENYL)-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE typically involves multiple steps, including the formation of the piperazine and pyrazole rings, followed by the introduction of the sulfonyl group. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Formation of the Pyrazole Ring: This involves the cyclization of a hydrazine derivative with a 1,3-diketone.
Introduction of the Sulfonyl Group: This step typically involves the reaction of the piperazine derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,3-DIMETHYLPHENYL)-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Mechanism of Action
The mechanism of action of N1-(2,3-DIMETHYLPHENYL)-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-(2,3-DIMETHYLPHENYL)-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE
- **this compound
Uniqueness
The uniqueness of N1-(2,3-DIMETHYLPHENYL)-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3S/c1-5-24-13-19(17(4)22-24)29(27,28)25-11-9-23(10-12-25)14-20(26)21-18-8-6-7-15(2)16(18)3/h6-8,13H,5,9-12,14H2,1-4H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZUFQASYGGTNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=CC(=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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